molecular formula C18H15Cl2N5O2 B2547702 2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide CAS No. 1390928-72-9

2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide

Cat. No.: B2547702
CAS No.: 1390928-72-9
M. Wt: 404.25
InChI Key: ZZFCOEZIULGBDU-UHFFFAOYSA-N
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Description

This compound features a cyano enamide backbone substituted with a 2,5-dichlorophenyl group and a pyrimidine ring bearing a morpholine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or GPCR modulator .

Properties

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O2/c19-14-1-2-15(20)16(8-14)24-17(26)13(9-21)7-12-10-22-18(23-11-12)25-3-5-27-6-4-25/h1-2,7-8,10-11H,3-6H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFCOEZIULGBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-cyano-N-(2,5-dichlorophenyl)-3-[2-(morpholin-4-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C23H23Cl2N3O4C_{23}H_{23}Cl_2N_3O_4 with a molecular weight of approximately 476.3 g/mol. Its structure features a cyano group, dichlorophenyl moiety, and a morpholine-pyrimidine hybrid, which may contribute to its biological effects.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that certain related compounds significantly inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For instance, compounds with similar structures showed IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating potent anti-inflammatory properties .

Table 1: Comparison of COX-2 Inhibition Potency

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02

The mechanism by which this compound exerts its anti-inflammatory effects may involve the inhibition of COX enzymes and the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages. Studies using RAW264.7 cells indicated that related pyrimidine derivatives significantly reduced both mRNA and protein levels of COX-2 and iNOS .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications to the pyrimidine ring and substituents on the phenyl groups can enhance potency and selectivity for COX-2 over COX-1, minimizing side effects associated with non-selective COX inhibition.

Table 2: Summary of SAR Findings

ModificationEffect on ActivityReference
Electron-releasing groups on pyrimidineIncreased COX-2 inhibition
Chloromethyl substituentsEnhanced anti-inflammatory activity

In Vivo Studies

In vivo studies using rat models for carrageenan-induced paw edema showed that certain pyrimidine derivatives exhibited significant anti-inflammatory effects comparable to indomethacin, another widely used anti-inflammatory drug. The effective doses (ED50) for these compounds ranged from 8.23 to 11.60 μM, indicating promising therapeutic potential .

Table 3: ED50 Values in In Vivo Models

CompoundED50 (μM)Comparison DrugED50 (μM)
Compound X11.60Indomethacin9.17
Compound Y8.23Indomethacin9.17

Comparison with Similar Compounds

Structural Analog: XCT790

Compound: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

  • Key Differences: Substituents: Replaces the dichlorophenyl group with a trifluoromethylphenyl-methoxy group and substitutes the pyrimidine-morpholine with a thiadiazole ring. Biological Activity: XCT790 is a known estrogen-related receptor α (ERRα) inverse agonist, whereas the target compound’s pyrimidine-morpholine core may favor kinase targeting .

Structural Analog: EN300-265802

Compound: 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine

  • Key Differences :
    • Core Structure : Replaces pyrimidine with a pyrrole ring and introduces a morpholine sulfonyl group.
    • Solubility : The sulfonyl group improves hydrophilicity compared to the target compound’s morpholine-pyrimidine system.
    • Binding Affinity : The pyrrole-pyridine system may favor interactions with ATP-binding pockets in kinases, whereas the target compound’s pyrimidine could enhance π-π stacking .

Structural Analog: EP 4 374 877 A2 Derivatives

Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide

  • Key Differences :
    • Substituents : Incorporates a trifluoromethylphenyl group and a morpholine-ethoxy chain.
    • Pharmacokinetics : The trifluoromethyl group increases metabolic resistance, while the ethoxy linker may prolong half-life compared to the target compound’s dichlorophenyl group .

Tabulated Comparison of Key Properties

Compound Molecular Weight Key Substituents Biological Target Solubility (LogP)
Target Compound ~450 (estimated) 2,5-dichlorophenyl, pyrimidine-morpholine Kinases/GPCRs (hypothesized) ~3.2 (predicted)
XCT790 563.4 Trifluoromethylphenyl, thiadiazole ERRα ~4.5
EN300-265802 491.57 Pyrrole, morpholine sulfonyl Kinases (e.g., JAK2) ~2.8
EP 4 374 877 A2 Derivative ~600 (estimated) Trifluoromethylphenyl, morpholine-ethoxy Kinases (e.g., EGFR) ~3.9

Research Findings and Functional Implications

  • Target Compound vs. XCT790 : The dichlorophenyl group in the target compound may reduce off-target effects compared to XCT790’s bulky trifluoromethyl groups, which are associated with hepatotoxicity .
  • Morpholine vs. Sulfonyl Groups : EN300-265802’s sulfonyl group improves aqueous solubility but may reduce membrane permeability relative to the target compound’s morpholine .
  • Pyrimidine vs. Thiadiazole : The pyrimidine ring in the target compound offers better π-π stacking in kinase active sites than XCT790’s thiadiazole, which prioritizes hydrophobic interactions .

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